![molecular formula C22H24N2O5 B2976687 6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid CAS No. 423146-25-2](/img/structure/B2976687.png)
6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a benzo[de]isoquinoline dione core, which is a polycyclic aromatic system with two carbonyl groups. Attached to this core is a morpholino group (a six-membered ring containing an oxygen and a nitrogen) and a hexanoic acid group (a six-carbon chain ending in a carboxylic acid) .Applications De Recherche Scientifique
Chemistry: The compound is utilized as a building block in organic synthesis, aiding in the construction of complex molecular architectures.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, including enzymes and receptors.
Industry: In the industrial sector, it finds use in the development of advanced materials, including polymers and coatings, due to its robust chemical structure.
Mécanisme D'action
Target of Action
It is known that similar compounds in the benzo[de]isoquinoline-1,3-dione series have been used as chemosensors, indicating potential interactions with various cations .
Mode of Action
Related compounds in the benzo[de]isoquinoline-1,3-dione series have been reported to exhibit chemosensor properties through mechanisms such as photoinduced electron transfer .
Biochemical Pathways
Similar compounds in the benzo[de]isoquinoline-1,3-dione series have been used as chemosensors, suggesting they may interact with biochemical pathways involving the detected cations .
Result of Action
Related compounds in the benzo[de]isoquinoline-1,3-dione series have been reported to function as chemosensors, indicating that they may cause changes in cellular ion concentrations .
Action Environment
Similar compounds in the benzo[de]isoquinoline-1,3-dione series have been used as chemosensors, suggesting that their function may be influenced by the presence of specific ions in the environment .
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid typically involves multistep organic synthesis, starting from commercially available reagents. The process often begins with the formation of the benzo[de]isoquinoline core, followed by the introduction of the morpholino group. Reagents such as anhydrides, amines, and hexanoic acid derivatives are commonly utilized under controlled conditions to facilitate each step.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and purity. Common practices include batch processing and the use of automated reactors to precisely control reaction parameters like temperature, pressure, and pH. The final product is usually purified through crystallization or chromatography to ensure high quality.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically mediated by specific catalysts and reagents.
Common Reagents and Conditions: Common reagents include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often require specific solvents and temperature control.
Major Products Formed: The major products formed from these reactions depend on the specific reaction and conditions employed. For example, oxidation may yield an oxidized benzo[de]isoquinoline derivative, while reduction could lead to a more saturated compound.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: Compared to other benzo[de]isoquinoline derivatives, 6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid stands out due to its morpholino group, which enhances its solubility and reactivity.
Similar Compounds: Similar compounds include 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid and 6-(morpholino-1H-quinolin-2-yl)hexanoic acid, each with distinct functional groups contributing to their unique chemical profiles.
There you go! That’s a deep dive into this compound. Curious about a specific detail?
Propriétés
IUPAC Name |
6-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-19(26)7-2-1-3-10-24-21(27)16-6-4-5-15-18(23-11-13-29-14-12-23)9-8-17(20(15)16)22(24)28/h4-6,8-9H,1-3,7,10-14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPZLGLERKAWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2976606.png)
![N-(1-benzylpiperidin-4-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2976607.png)
![N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2976609.png)
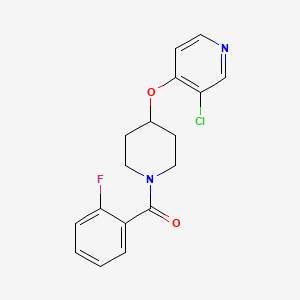
![2-(4-fluorophenyl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2976615.png)
![2-[6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamido]propanamide](/img/structure/B2976616.png)
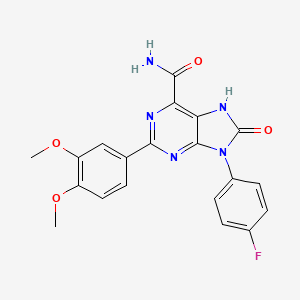
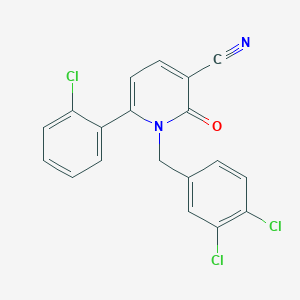
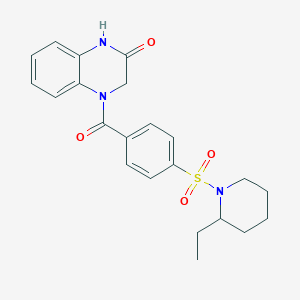
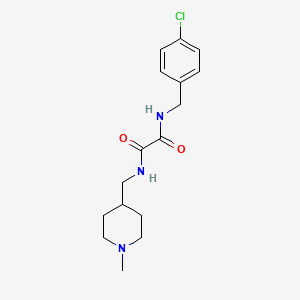
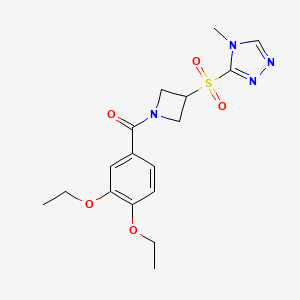
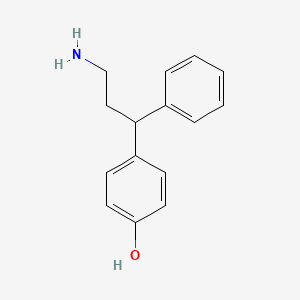
![ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B2976627.png)
